molecular formula C15H10F4N4OS B10922793 2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-methyl-6-(trifluoromethyl)pyrimidine

2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B10922793
M. Wt: 370.3 g/mol
InChI Key: CEJVZJIRHAEGBC-UHFFFAOYSA-N
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Description

[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL [4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL] SULFIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL [4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL] SULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the fluorophenyl group. The pyrimidine ring is then synthesized and functionalized with a trifluoromethyl group. Finally, the sulfide linkage is formed to connect the two moieties. Common reagents used in these reactions include fluorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL [4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL] SULFIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL [4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL] SULFIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on various biological pathways to understand its mechanism of action.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its unique chemical properties may allow it to act as an inhibitor or activator of specific enzymes or receptors, making it a potential candidate for treating various diseases.

Industry

In the industrial sector, [3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL [4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL] SULFIDE is used in the development of new materials with specialized properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL [4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL] SULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of various biological pathways, resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-(Trifluoromethyl)pyridine
  • Epibatidine

Uniqueness

Compared to similar compounds, [3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL [4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL] SULFIDE stands out due to its unique combination of functional groups. The presence of both fluorine and trifluoromethyl groups enhances its chemical stability and reactivity. Additionally, the oxadiazole and pyrimidine rings contribute to its versatility in various chemical and biological applications.

Properties

Molecular Formula

C15H10F4N4OS

Molecular Weight

370.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C15H10F4N4OS/c1-8-6-11(15(17,18)19)21-14(20-8)25-7-12-22-13(23-24-12)9-2-4-10(16)5-3-9/h2-6H,7H2,1H3

InChI Key

CEJVZJIRHAEGBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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